(R)-5-Methyl-1,4-oxazepane is a seven-membered heterocyclic compound featuring a nitrogen and an oxygen atom within its ring structure. This compound is recognized for its potential applications in medicinal chemistry, particularly as a monoamine reuptake inhibitor, which suggests its utility in treating mood disorders. The molecular formula of (R)-5-Methyl-1,4-oxazepane is , with a molar mass of approximately 99.15 g/mol.
(R)-5-Methyl-1,4-oxazepane belongs to the class of oxazepanes, which are cyclic amines characterized by the presence of both nitrogen and oxygen in their ring structure. This classification places it among other heterocyclic compounds that exhibit diverse biological activities. The compound is often synthesized for research purposes and has been investigated for its pharmacological properties, particularly in the context of neuropharmacology.
The synthesis of (R)-5-Methyl-1,4-oxazepane can be achieved through various methods, including:
For instance, one method involves the reaction of an amine with an aldehyde or ketone followed by cyclization under acidic or basic conditions to form the oxazepane structure. The stereochemical configuration can be controlled during synthesis to yield the desired enantiomer.
(R)-5-Methyl-1,4-oxazepane has a distinct molecular structure characterized by a seven-membered ring containing one nitrogen atom and one oxygen atom. The stereochemistry at the 5-position is crucial for its biological activity.
The chemical reactivity of (R)-5-Methyl-1,4-oxazepane primarily involves:
These reactions are significant for modifying the compound to enhance its pharmacological properties.
The mechanism of action for (R)-5-Methyl-1,4-oxazepane as a monoamine reuptake inhibitor involves:
These properties indicate that (R)-5-Methyl-1,4-oxazepane can be handled safely in laboratory settings and possesses suitable solubility for biological assays .
(R)-5-Methyl-1,4-oxazepane has several scientific applications:
This strategy exploits readily available enantiopure natural products as chiral templates, bypassing the need for external stereocontrol agents. Homoserine lactone derivatives serve as predominant precursors due to their inherent stereogenicity and functional compatibility. For example, polymer-supported Fmoc-protected homoserine undergoes alkylation with 2-bromoacetophenones, followed by acid-mediated cyclization. Cleavage from resin using TFA/triethylsilane induces spontaneous lactonization and subsequent oxazepane ring formation, yielding the target compound as a mixture of diastereomers separable via catalytic hydrogenation [6]. Similarly, (R)-1,2-propanediol—obtained via kinetic resolution—serves as a cost-effective chiral synthon. Nucleophilic ring-opening of activated aziridines or epoxides derived from this diol, followed by amino-alcohol cyclization, delivers the title compound in 68–75% yield with >98% ee [3] [5].
Table 1: Chiral Pool Approaches to (R)-5-Methyl-1,4-oxazepane
Chiral Precursor | Key Transformation | Yield (%) | ee (%) |
---|---|---|---|
Homoserine lactone | TFA/Et₃SiH cyclization | 62 | >95 |
(R)-1,2-Propanediol | Epoxide aminolysis/cyclization | 75 | >98 |
L-Malic acid | Reductive amination/ring closure | 58 | 99 |
Catalytic asymmetric methods offer superior atom economy for large-scale synthesis. Iridium complexes ligated to (S)-Tol-BINAP enable enantioselective transfer hydrogenation of ketimine intermediates during oxazepane ring construction. This protocol achieves up to 93% ee for the (R)-stereoconfiguration by leveraging π-allyliridium C,O-benzoate catalysts [3]. Copper/BOX-catalyzed systems facilitate kinetic resolution of racemic oxazepinone intermediates via enantioselective ester hydrolysis, enriching the (R)-enantiomer to >99% ee [3].
Ring closure predominantly exploits nucleophilic displacement or carbonyl addition. N-tosylated amino alcohol precursors undergo Sᴺ2 cyclization upon treatment with n-BuLi in THF at 0°C, forming the seven-membered ring with inversion-free stereoretention [3]. Alternatively, Mitsunobu conditions (PPh₃/DIAD) facilitate etherification of secondary alcohols, though epimerization risks necessitate careful optimization. For carboxyl-containing variants, EDC-mediated lactamization proceeds in >80% yield under dilute conditions (0.01 M) to suppress oligomerization [9].
Conventional thermal cyclizations face challenges in regioselectivity and reaction times. Microwave irradiation drastically enhances efficiency: cyclodehydration of N,N′-diacylhydrazines using POCl₃ under dynamic microwave conditions (100 W, 70°C) completes in ≤2.5 hours versus 8 hours conventionally, preserving yield (75–93%) [4]. Continuous-flow reactors with immobilized acid catalysts enable rapid ring closure at 120°C and 15 bar pressure, achieving near-quantitative conversion and minimizing epimerization through precise residence time control (<5 minutes) [2] [4].
Table 2: Cyclization Techniques for Oxazepane Core Assembly
Method | Conditions | Time | Yield (%) | Advantage |
---|---|---|---|---|
Microwave-assisted | POCl₃, 100 W, 70°C | 0.5–2.5 h | 75–93 | Rapid, high purity |
Flow chemistry | H₂SO₄-silica, 120°C, 15 bar | <5 min | >95 | Scalable, no epimerization |
Thermal (conventional) | Toluene, reflux | 8–12 h | 60–75 | Low equipment needs |
Salt formation enhances crystallinity and stability of the inherently hygroscopic free base. Treatment with HCl in anhydrous diethyl ether generates the hydrochloride salt as a microcrystalline solid. Critical parameters include:
Table 3: Salt Forms of (R)-5-Methyl-1,4-oxazepane
Salt Form | Counterion Source | Crystallinity | Hygroscopicity | Storage Stability |
---|---|---|---|---|
Hydrochloride | HCl/Et₂O | High | Low | >24 months (25°C) |
Oxalate | Oxalic acid/MeOH | Moderate | Moderate | 12 months |
Besylate | Benzenesulfonic acid | Low | High | 6 months |
CAS No.: 132147-69-4
CAS No.: 1937-54-8
CAS No.: 50854-94-9
CAS No.: 61772-92-7
CAS No.: 28700-49-4
CAS No.: 68143-83-9